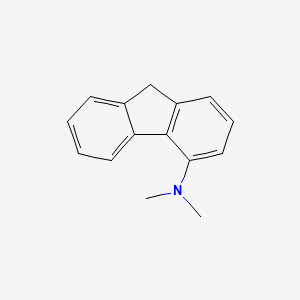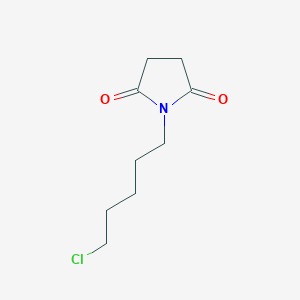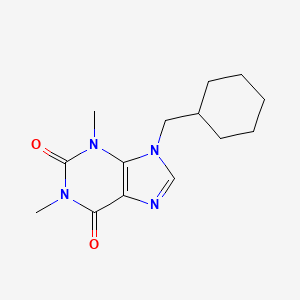
4-(Dimethylamino)fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a dimethylamino group attached to the fluorene backbone. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)fluorene typically involves the introduction of a dimethylamino group to the fluorene structure. One common method is the reaction of fluorene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dimethylamino group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorenes .
Scientific Research Applications
4-(Dimethylamino)fluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)fluorene involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s fluorescence properties and its ability to act as a probe or marker in various applications .
Comparison with Similar Compounds
7-(Dimethylamino)fluorene: Another fluorene derivative with similar fluorescence properties but different substitution patterns.
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but has a different core structure, leading to different chemical and physical properties.
Uniqueness: 4-(Dimethylamino)fluorene is unique due to its specific substitution pattern, which imparts distinct electronic and fluorescence characteristics. This makes it particularly useful in applications requiring precise fluorescence properties and interactions with biological molecules .
Properties
CAS No. |
92013-89-3 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N,N-dimethyl-9H-fluoren-4-amine |
InChI |
InChI=1S/C15H15N/c1-16(2)14-9-5-7-12-10-11-6-3-4-8-13(11)15(12)14/h3-9H,10H2,1-2H3 |
InChI Key |
AUXNVAUAYSEDCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)


![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)







